![molecular formula C7H7N3 B2616269 2-methyl-1H-imidazo[4,5-b]pyridine CAS No. 68175-07-5](/img/structure/B2616269.png)
2-methyl-1H-imidazo[4,5-b]pyridine
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Overview
Description
2-methyl-1H-imidazo[4,5-b]pyridine is a compound that belongs to the imidazopyridine class . Imidazopyridines are known to play a crucial role in numerous disease conditions. They have been found to have various bioactivities, such as GABA A receptor positive allosteric modulators, proton pump inhibitors, aromatase inhibitors, and NSAIDs .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridines has been achieved through various methods. A photocatalytic approach has been developed for the synthesis of imidazo[4,5-b]pyridines with simple reaction steps and good yields . In addition, new preparative methods for the synthesis of imidazopyridines using various catalysts have been described .Molecular Structure Analysis
The molecular structure of 2-methyl-1H-imidazo[4,5-b]pyridine has been determined using density functional theory (DFT) at the B3LYP/6-31G (d,p) level . The structure of this compound, like other imidazopyridines, comprises an imidazole ring fused with a pyridine moiety .Chemical Reactions Analysis
The chemical reactions involving 2-methyl-1H-imidazo[4,5-b]pyridine are dependent on the substituents of both reactants, independent of the catalyst used . The proposed plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Scientific Research Applications
GABA A Receptor Positive Allosteric Modulators
The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .
Proton Pump Inhibitors
Proton pump inhibitors were also found in this chemical group . These inhibitors are used to treat certain conditions where there is too much acid in the stomach like ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome .
Aromatase Inhibitors
Aromatase inhibitors have been developed in this class . These inhibitors are drugs that reduce the production of estrogen in the body, and they are commonly used in the treatment of breast cancer in postmenopausal women .
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
NSAIDs were also found in this chemical group . NSAIDs are a type of medication that is commonly used to relieve pain and reduce inflammation .
Antiviral Activity
To assess the possible antiviral activity of the synthesized derivatives, their cytotoxic effect on the virus host cell lines was first determined using the colorimetric MTS assay .
Anti-Inflammatory, Anti-Aggregation, and Anticoagulant Activities
One of the first studies on furopyridine derivatives focused on anti-inflammatory, anti-aggregation, and anticoagulant activities .
Coronary Vasodilating Activity
Sato et al. reported tetrahydrofuro pyridine derivatives with coronary vasodilating activity . This activity is beneficial in the treatment of conditions like angina and coronary artery disease .
Influence on Cellular Pathways
Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .
Mechanism of Action
While the specific mechanism of action for 2-methyl-1H-imidazo[4,5-b]pyridine is not mentioned in the retrieved papers, imidazopyridines are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
properties
IUPAC Name |
2-methyl-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-9-6-3-2-4-8-7(6)10-5/h2-4H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZESPVBONPPRAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902774 |
Source
|
Record name | NoName_3328 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20902774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1H-imidazo[4,5-b]pyridine |
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